molecular formula C19H13ClN4 B5680243 1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer B5680243
Molekulargewicht: 332.8 g/mol
InChI-Schlüssel: JIEHRLHVTUUATG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in the regulation of immune responses, hematopoiesis, and inflammation. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a selective inhibitor of JAKs, which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. JAKs are involved in the activation of signal transducers and activators of transcription (STATs), which are transcription factors that regulate gene expression in response to cytokine signaling. By inhibiting JAKs, this compound blocks the activation of STATs and downstream cytokine signaling pathways, leading to the suppression of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical and clinical studies. In animal models of rheumatoid arthritis, this compound has been shown to reduce joint inflammation and destruction, and improve clinical symptoms. In human studies, this compound has been shown to reduce disease activity and improve joint function in patients with rheumatoid arthritis. This compound has also been shown to improve skin lesions and reduce disease activity in patients with psoriasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile for lab experiments is its selectivity for JAKs, which allows for the specific inhibition of cytokine signaling pathways. This can be useful for studying the role of specific cytokines in disease pathogenesis, and for identifying potential therapeutic targets. However, this compound has some limitations for lab experiments, such as its relatively low solubility in aqueous solutions and its potential cytotoxicity at high concentrations. These factors should be taken into consideration when designing experiments using this compound.

Zukünftige Richtungen

There are several future directions for research on 1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and related JAK inhibitors. One area of research is the identification of biomarkers that can predict response to JAK inhibitors in different disease contexts. Another area of research is the development of more selective JAK inhibitors that can target specific JAK isoforms or cytokine signaling pathways. Additionally, there is a need for further studies on the long-term safety and efficacy of JAK inhibitors in different patient populations. Overall, this compound and related JAK inhibitors have the potential to be valuable therapeutic agents for a range of autoimmune and inflammatory diseases, and further research in this area is warranted.

Synthesemethoden

The synthesis of 1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves a series of chemical reactions, starting from the reaction of 3-chloroaniline with 3-methylpyridine-2-carboxylic acid to form 1-(3-chlorophenyl)-3-methylpyridin-2-ylamine. This intermediate is then reacted with 2-aminobenzimidazole-4-carbonitrile to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit JAK-mediated signaling pathways and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, this compound has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis, and is currently approved for the treatment of rheumatoid arthritis in several countries.

Eigenschaften

IUPAC Name

1-(3-chloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4/c1-12-9-18(22-14-6-4-5-13(20)10-14)24-17-8-3-2-7-16(17)23-19(24)15(12)11-21/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEHRLHVTUUATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.